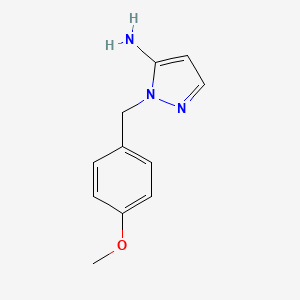









|
REACTION_CXSMILES
|
[NH2:1][NH2:2].[C:3](#[N:6])[CH:4]=[CH2:5].CO[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[OH-:17].[Na+].[CH3:19]CO>>[CH3:19][O:17][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]2[C:3]([NH2:6])=[CH:4][CH:5]=[N:2]2)=[CH:11][CH:10]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
22.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
41.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice-water bath to below 20° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 60 h
|
|
Duration
|
60 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in isopropyl alcohol (100 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water and EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was then extracted with further EtOAc
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed with 1 M HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting slurry was extracted with DCM
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The DCM layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CN2N=CC=C2N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 g | |
| YIELD: PERCENTYIELD | 30% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |